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molecular formula C10H5F3INO B3162000 8-Iodo-2-(trifluoromethyl)quinolin-4(1H)-one CAS No. 874832-20-9

8-Iodo-2-(trifluoromethyl)quinolin-4(1H)-one

Cat. No. B3162000
M. Wt: 339.05 g/mol
InChI Key: MFLTWUOAANXGBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08912181B2

Procedure details

A mixture of 2-iodoaniline (25.0 g), ethyl 4,4,4-trifluoro-3-oxobutanoate (20.8 g), and PPA (78.0 g) was stirred at 180° C. for 1 hour. After cooling, the reaction solution was neutralized with an aqueous sodium hydroxide solution, and the deposit was filtered and washed with water. The filtrate was rendered acidic with hydrochloric acid, and the deposit was filtered and washed with water. The filtration residues were dried under reduced pressure to obtain compound (3a) (16.2 g, 42%) as a white solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
42%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[F:9][C:10]([F:20])([F:19])[C:11](=O)[CH2:12][C:13](OCC)=[O:14].[OH-].[Na+]>>[I:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]2[C:3]=1[NH:4][C:11]([C:10]([F:20])([F:19])[F:9])=[CH:12][C:13]2=[O:14] |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
IC1=C(N)C=CC=C1
Name
Quantity
20.8 g
Type
reactant
Smiles
FC(C(CC(=O)OCC)=O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
was stirred at 180° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the deposit was filtered
WASH
Type
WASH
Details
washed with water
FILTRATION
Type
FILTRATION
Details
the deposit was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The filtration residues were dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC=1C=CC=C2C(C=C(NC12)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.2 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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